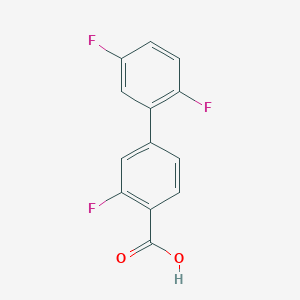

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

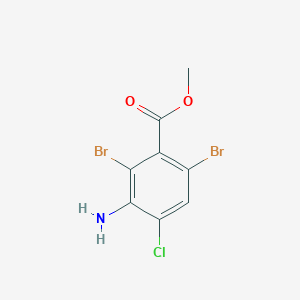

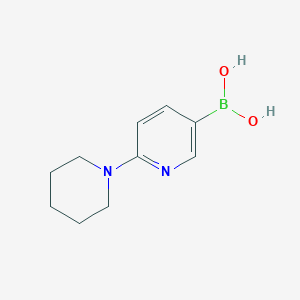

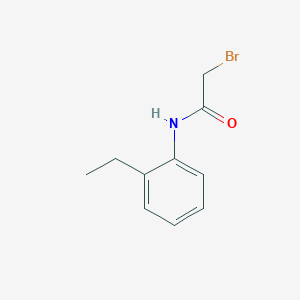

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-(2,5-Difluorophenyl)-2-fluoro” part suggests the presence of a phenyl ring (a six-membered carbon ring typical of many aromatic compounds) with fluorine atoms at the 2nd, 5th, and 2nd positions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzoic acid group (a benzene ring with a carboxylic acid functional group) and a phenyl group (another benzene ring) with fluorine atoms attached. The exact structure would depend on the positions of these fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the benzoic acid group. Fluorine is highly electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique

Radiolabeling in Positron Emission Tomography

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid has applications in radiolabeling for positron emission tomography (PET). A study demonstrated a method for radiolabeling peptides with fluorobenzoic acid, showing no negative impact on peptide binding and potential for enhanced PET applications (Sutcliffe-Goulden et al., 2002).

Biotransformation and Degradation Studies

Research on fluorobenzoic acid degradation by Pseudomonas sp. has provided insights into biotransformation pathways, highlighting critical reactions in the degradation process (Schreiber et al., 1980).

Organic Solar Cell Improvement

Fluorobenzoic acid, including derivatives like 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid, can enhance the conductivity of certain materials in organic solar cells. This has implications for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Synthesis of Pharmaceutical Intermediates

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid is valuable in synthesizing pharmaceutical intermediates, as demonstrated in studies on the continuous flow synthesis of related compounds (Deng et al., 2015).

Antimicrobial and Antifungal Applications

Various derivatives of fluorobenzoic acids, including 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid, have shown antimicrobial and antifungal properties. These compounds have potential applications in medical and agricultural fields (Koçyiğit-Kaymakçıoğlu et al., 2012).

Environmental Studies

Fluorobenzoic acid compounds, including 4-(2,5-Difluorophenyl)-2-fluorobenzoic acid, have been studied as tracers in environmental research, particularly in the study of water movement in porous media (Jaynes, 1994).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOPWVECXWXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681221 |

Source

|

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Difluorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1184513-36-7 |

Source

|

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)